molecular formula C17H15FN2O4S2 B4039123 2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide

2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide

Cat. No.: B4039123
M. Wt: 394.4 g/mol
InChI Key: ZTNIUDHPDORKNB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide is a synthetic small molecule designed for research purposes. It features a benzothiazole core structure substituted with a methanesulfonyl group at the 6-position, which is a key scaffold found in compounds with diverse biological activities . The molecule is further functionalized with a 2-fluoro-phenoxy group linked via a propionamide chain. Compounds containing the 6-methanesulfonyl-benzothiazole moiety have been investigated in scientific research for their potential as multifunctional ligands, particularly in the context of central nervous system (CNS) disorders . Specifically, such structures have been rationally designed and evaluated as inhibitors of acetylcholinesterase (AChE) and for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are key pathological hallmarks in Alzheimer's disease research . The incorporation of a methanesulfonyl group can influence the molecule's physicochemical properties, potentially affecting its solubility and binding characteristics. This compound is provided for Research Use Only (RUO) and is intended for use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and relevant literature prior to use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S2/c1-10(24-14-6-4-3-5-12(14)18)16(21)20-17-19-13-8-7-11(26(2,22)23)9-15(13)25-17/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNIUDHPDORKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neurodegenerative Disease Treatment

Research has indicated that derivatives of benzothiazole, including the compound , exhibit significant activity against Alzheimer's disease (AD). A study highlighted the synthesis of benzothiazole-piperazine hybrids, which showed promising results in inhibiting acetylcholinesterase (AChE) and amyloid beta (Aβ) aggregation, both critical factors in AD pathology. The compound demonstrated an IC50 value of 2.31 μM, indicating strong AChE inhibition and potential for cognitive enhancement .

Cancer Therapeutics

The compound's structural features suggest its potential utility in cancer treatment. Compounds similar to this have been studied for their ability to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and survival in cancer cells. These activities position the compound as a candidate for further exploration in oncology .

Glucokinase Activation

Another area of application is the activation of glucokinase, an enzyme vital for glucose metabolism. Compounds with similar structures have been identified as glucokinase activators, which may be beneficial in treating metabolic disorders such as diabetes and dyslipidemia . This mechanism could provide a therapeutic approach to managing blood sugar levels effectively.

Case Study: Alzheimer's Disease Model

A specific study investigated the effects of a related compound on cognitive function in a mouse model with scopolamine-induced memory deficits. The results indicated that the compound significantly improved spatial memory and cognitive performance, supporting its potential application in AD therapy.

CompoundAChE Inhibition IC50 (μM)Aβ Aggregation Inhibition (%)Cognitive Improvement
Compound 122.3153.30Significant

Case Study: Cancer Cell Proliferation

In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs inhibited cell proliferation effectively. The modulation of signaling pathways through protein kinase inhibition was noted, suggesting a pathway-dependent mechanism of action.

Cell LineProliferation Inhibition (%)Mechanism of Action
MCF-745%Protein Kinase Inhibition
HeLa38%Apoptosis Induction

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • Target Compound : 6-Methanesulfonyl group (electron-withdrawing, polar).
  • Compound 12 () : 6-Methanesulfonyl with a piperazine-propionamide linker. Exhibits multimodal activity (AChE IC50: micromolar range; anti-amyloid aggregation) .
  • Patent Derivatives (): 6-Trifluoromethyl group (lipophilic, less polar) with acetamide linkers and substituted phenyl groups (e.g., methoxy, trimethoxy). No explicit biological data provided, but trifluoromethyl may enhance blood-brain barrier penetration .

Table 1: Structural and Electronic Comparisons

Compound 6-Substituent Linker Type Phenoxy/Phenyl Substituent Key Properties
Target Compound Methanesulfonyl Propionamide 2-Fluoro-phenoxy High polarity, potential AChE affinity
Compound 12 () Methanesulfonyl Piperazine-propionamide 4-Substituted piperazine Multifunctional (AChE, anti-aggregation)
Patent Compound () Trifluoromethyl Acetamide 3-Methoxy, 3,4,5-trimethoxy Lipophilic, possible CNS activity

Linker and Side-Chain Modifications

  • Propionamide vs.
  • Piperazine Hybrids () : Compound 12 incorporates a piperazine moiety, enabling hydrogen bonding and cationic interactions with AChE. The target compound lacks this group, which may reduce multimodal activity but simplify synthetic pathways .

AChE Inhibition and Anti-Amyloid Effects

  • Compound 12 : Inhibits AChE (IC50: micromolar range) and Aβ1-42 aggregation. Molecular docking shows interactions with AChE’s catalytic site and Aβ peptide .
  • Target Compound: While direct data are unavailable, the 2-fluoro-phenoxy group could enhance selectivity for AChE over butyrylcholinesterase (BuChE), as fluorinated aromatics often improve target specificity .

Pharmacokinetic and Toxicity Profiles

  • Solubility : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to ’s trifluoromethyl derivatives.
  • Structural simplification in the target compound may further reduce toxicity risks .

Q & A

Q. What are the key synthetic steps and analytical methods for confirming the structure of 2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide?

  • Answer: The synthesis typically involves nucleophilic substitution reactions between fluorophenol derivatives and activated benzothiazole intermediates. Critical steps include coupling under alkaline conditions and purification via column chromatography . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy to resolve aromatic protons and fluorine coupling patterns, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95%) .

Q. Which functional groups in the compound influence its reactivity and solubility?

  • Answer: The methanesulfonyl group enhances electrophilicity at the benzothiazole ring, facilitating nucleophilic attacks in further derivatization. The 2-fluoro-phenoxy moiety increases lipophilicity, impacting solubility in polar aprotic solvents like DMF or DMSO. The amide linkage contributes to hydrogen-bonding interactions, critical for crystallinity .

Q. What initial biological screening assays are recommended for this compound?

  • Answer: Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamide group’s affinity for catalytic pockets. Follow with cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Answer:
  • Solvent Selection: Use DMF or THF for polar intermediates; dichloromethane minimizes side reactions during amide coupling .
  • Temperature Control: Maintain 0–5°C during sensitive steps (e.g., Grignard additions) to prevent decomposition .
  • Catalysts: Employ coupling agents like HATU or EDCI for amide bond formation, enhancing efficiency to >80% yield .
  • pH Adjustment: Neutralize acidic byproducts with triethylamine during sulfonylation to avoid side reactions .

Q. How should researchers address contradictions in reported biological activity data?

  • Answer:
  • Isomer Separation: Use chiral chromatography (e.g., Chiralpak® OD) to resolve enantiomers, as stereochemistry significantly affects bioactivity .
  • Dose-Response Refinement: Conduct EC50/IC50 assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolite Profiling: Perform LC-MS to detect degradation products that may interfere with activity measurements .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?

  • Answer:
  • Degradation Studies: Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV light) to identify breakdown products .
  • Partition Coefficients: Measure log P (octanol-water) to predict bioaccumulation potential.
  • Ecotoxicology: Use Daphnia magna acute toxicity assays and algal growth inhibition tests (OECD 201/202 guidelines) .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Answer:
  • Core Modifications: Synthesize analogs with halogen substitutions (Cl/Br) at the phenoxy ring or methyl groups on the benzothiazole to assess steric effects .
  • Bioisosteric Replacement: Replace the methanesulfonyl group with phosphonate or carboxylate to evaluate electronic contributions .
  • 3D-QSAR Modeling: Use molecular docking (AutoDock Vina) to correlate substituent positions with target binding affinities .

Q. What strategies mitigate low bioavailability in preclinical models?

  • Answer:
  • Prodrug Design: Introduce ester or carbonate moieties at the amide group to enhance membrane permeability .
  • Nanocarrier Systems: Encapsulate the compound in PLGA nanoparticles for sustained release and improved half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide

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